2-(Difluoromethoxy)quinolin-6-ol
CAS No.: 1261745-73-6
Cat. No.: VC0164273
Molecular Formula: C10H7F2NO2
Molecular Weight: 211.168
* For research use only. Not for human or veterinary use.

CAS No. | 1261745-73-6 |
---|---|
Molecular Formula | C10H7F2NO2 |
Molecular Weight | 211.168 |
IUPAC Name | 2-(difluoromethoxy)quinolin-6-ol |
Standard InChI | InChI=1S/C10H7F2NO2/c11-10(12)15-9-4-1-6-5-7(14)2-3-8(6)13-9/h1-5,10,14H |
Standard InChI Key | QMROPQCQPJHIHN-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CC(=N2)OC(F)F)C=C1O |
2-(Difluoromethoxy)quinolin-6-ol is a synthetic organic compound with the chemical formula C10H7F2NO2 and a molecular weight of approximately 211.16 g/mol . It is characterized by a quinoline ring structure with a difluoromethoxy group at the 2-position and a hydroxyl group at the 6-position. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural features and potential biological activities.
Biological Activities
While specific biological activities of 2-(difluoromethoxy)quinolin-6-ol are not extensively documented, compounds with similar structures, such as quinoline derivatives, often exhibit a range of biological activities. These include potential roles as kinase inhibitors or participation in other enzymatic pathways. The presence of fluorine atoms typically enhances lipophilicity and bioavailability, making fluorinated compounds valuable in drug development.
Comparison with Other Quinoline Derivatives
Quinoline derivatives with different substituents exhibit varied biological activities. For example, 4-(difluoromethyl)quinolin-6-ol has been studied for its enzyme inhibition properties and potential in medicinal chemistry. The structural modifications, such as the position and type of fluorine-containing groups, significantly influence the biological activity and chemical reactivity of these compounds.
Compound | Unique Features | Biological Activity |
---|---|---|
2-(Difluoromethoxy)quinolin-6-ol | Difluoromethoxy at position 2 | Potential kinase inhibitor |
4-(Difluoromethyl)quinolin-6-ol | Difluoromethyl at position 4 | Enzyme inhibitor, potential in medicinal chemistry |
4-(Trifluoromethyl)quinolin-6-ol | Trifluoromethyl group enhances lipophilicity | Antimicrobial properties |
These comparisons highlight the importance of structural modifications in determining the biological efficacy of quinoline derivatives.
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